Formebolone

Catalog No.
S528338
CAS No.
2454-11-7
M.F
C21H28O4
M. Wt
344.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Formebolone

CAS Number

2454-11-7

Product Name

Formebolone

IUPAC Name

(8S,9S,10R,11R,13S,14S,17S)-11,17-dihydroxy-10,13,17-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-2-carbaldehyde

Molecular Formula

C21H28O4

Molecular Weight

344.4 g/mol

InChI

InChI=1S/C21H28O4/c1-19-9-12(11-22)16(23)8-13(19)4-5-14-15-6-7-21(3,25)20(15,2)10-17(24)18(14)19/h8-9,11,14-15,17-18,24-25H,4-7,10H2,1-3H3/t14-,15-,17+,18+,19-,20-,21-/m0/s1

InChI Key

AMVODTGMYSRMNP-GNIMZFFESA-N

SMILES

CC1(CCC2C1(CC(C3C2CCC4=CC(=O)C(=CC34C)C=O)O)C)O

solubility

Soluble in DMSO

Synonyms

2-formyl-17 alpha-methylandrosta-1,4-diene-11 alpha,17 beta-diol-3-one, Esiclene, formebolone, formildienolone, formyldienolone, formyldienolone, (11 beta,17beta)-isomer

Canonical SMILES

CC1(CCC2C1(CC(C3C2CCC4=CC(=O)C(=CC34C)C=O)O)C)O

Isomeric SMILES

C[C@@]1(CC[C@@H]2[C@@]1(C[C@H]([C@H]3[C@H]2CCC4=CC(=O)C(=C[C@]34C)C=O)O)C)O

The exact mass of the compound Formebolone is 344.1988 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Polycyclic Compounds - Fused-Ring Compounds - Steroids - Androstanes - Androstenes - Androstenols - Androstenediols - Supplementary Records. It belongs to the ontological category of 3-hydroxy steroid in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Formebolone is a synthetic anabolic androgenic steroid derived from the steroid structure of androstane. Its chemical formula is C21H28O4C_{21}H_{28}O_{4}, and it is recognized by several synonyms, including 11-alpha,17-beta-Dihydroxy-17-methyl-3-oxoandrosta-1,4-diene-2-carboxaldehyde and 2-formyl-11-alpha-hydroxy-17-alpha-methyl-delta(1)-testosterone. Formebolone is notable for its anabolic properties, promoting muscle growth and enhancing physical performance. It has been classified as a prohibited substance by the World Anti-Doping Agency due to its potential for misuse in sports .

That are essential for its synthesis and modification:

  • Oxidation: This process involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide. Oxidation can lead to the formation of ketones or carboxylic acids from formebolone.
  • Reduction: This involves adding hydrogen or removing oxygen, typically employing reducing agents such as lithium aluminum hydride or sodium borohydride. Reduction can convert ketones into alcohols.
  • Substitution: This reaction replaces one functional group with another, utilizing reagents like halogens and nucleophiles.

These reactions are crucial for modifying the compound's biological activity and enhancing its therapeutic potential.

Formebolone exhibits significant biological activity primarily through its interaction with androgen receptors in muscle and bone tissues. Upon binding to these receptors, it activates signaling pathways that lead to increased protein synthesis and muscle hypertrophy. Additionally, formebolone counteracts the catabolic effects of glucocorticoids by inhibiting the enzyme 11β-hydroxysteroid dehydrogenase, which is responsible for converting active glucocorticoids like cortisol into their inactive forms . This mechanism helps maintain nitrogen balance in the body, promoting an anabolic state conducive to muscle growth .

The synthesis of formebolone typically follows a multi-step process starting from a steroid nucleus, often derived from cholesterol. The key steps include:

  • Starting Material: The synthesis begins with a steroid nucleus.
  • Functional Group Modifications: Introduction of formyl and hydroxyl groups at specific positions on the steroid structure.
  • Oxidation and Reduction Reactions: These reactions are employed to introduce or modify double bonds and hydroxyl groups.
  • Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity and yield.

Industrial production methods may involve more complex processes with stringent controls to optimize yields.

Formebolone has several applications across various fields:

  • Scientific Research: It serves as a reference compound in studies related to anabolic-androgenic steroids and their derivatives.
  • Biological Studies: Researchers utilize it to investigate the effects of anabolic steroids on muscle growth and protein metabolism.
  • Medical Potential: There is ongoing research into its use for treating conditions like growth retardation and osteoporosis due to its ability to enhance bone mass .
  • Pharmaceutical Development: Formebolone is explored in developing novel drug delivery systems, particularly transdermal systems for enhanced absorption.

Studies on formebolone's interactions reveal its capacity to modulate various biological pathways. It has been shown to influence nitrogen balance positively, which is crucial for muscle recovery and growth. Additionally, it interacts with other hormones in the body, potentially affecting metabolic processes related to fat storage and muscle maintenance . The compound's ability to inhibit glucocorticoid activity further highlights its role in counteracting muscle wasting conditions.

Formebolone shares structural similarities with several other anabolic steroids. Here are some comparable compounds:

Uniqueness of Formebolone

Formebolone's uniqueness lies in its specific structural modifications that enhance its anabolic properties while minimizing androgenic side effects compared to other steroids. Its ability to inhibit glucocorticoids provides an additional therapeutic angle not commonly found in other anabolic steroids, making it a subject of interest in both clinical and athletic contexts .

High Performance Liquid Chromatography Methods

High Performance Liquid Chromatography represents one of the foundational analytical approaches for formebolone detection and quantification. Contemporary liquid chromatographic methodologies employ reversed-phase stationary phases, with Omnispher 3 C18 columns (2.0 × 100 millimeters, 3 micrometer particle size) demonstrating optimal separation characteristics for this anabolic androgenic steroid [1]. The mobile phase composition typically consists of 5 millimolar ammonium acetate in water with 0.1 percent acetic acid (solvent A) and methanol (solvent B), implemented through gradient elution protocols [1].

Optimized chromatographic conditions utilize flow rates of 0.25 milliliters per minute with gradient profiles initiating at 70 percent aqueous phase, transitioning to 50 percent over 0.5 minutes, maintaining 30 percent organic composition for 15 minutes, followed by re-equilibration periods [1]. Temperature control at 35 degrees Celsius provides enhanced reproducibility and peak symmetry for formebolone analysis [2]. Detection wavelengths of 340 nanometers in ultraviolet detection mode have been successfully implemented for formebolone quantification in bovine matrices [2].

Gas Chromatography-Mass Spectrometry Applications

Gas chromatography coupled with mass spectrometry represents the gold standard methodology for anabolic steroid analysis in anti-doping laboratories worldwide. Formebolone analysis utilizes capillary columns with CP-SIL 5CB stationary phases (17 meters length, 0.25 millimeters internal diameter, 0.12 micrometers film thickness) under helium carrier gas conditions at 0.8 milliliters per minute flow rate [1].

Temperature programming protocols commence at 160 degrees Celsius for 2 minutes, followed by 10 degrees Celsius per minute ramping to 300 degrees Celsius, with a final isothermal hold of 4 minutes [1]. Injection port temperatures of 300 degrees Celsius with 1:10 split ratios provide optimal analyte transfer while minimizing thermal degradation [1]. Electron ionization conditions employ 70 electron volt energy for molecular fragmentation and structural characterization [1].

Sample preparation requirements for gas chromatographic analysis necessitate derivatization procedures. N-methyl-N-trimethylsilyltrifluoroacetamide with trimethylsilyl-imidazole (100:2 volume ratio) at 80 degrees Celsius for 60 minutes represents the standard derivatization protocol for formebolone and related metabolites [1]. Alternative derivatization approaches utilizing N-methyl-N-trimethylsilyltrifluoroacetamide with iodine (1000:3 weight ratio) at room temperature for 90 minutes demonstrate enhanced sensitivity for specific steroid classes [1].

Comparative Analytical Performance

Liquid-liquid extraction procedures with ethyl acetate demonstrate recovery percentages ranging from 83.8 to 98.9 percent for formebolone in biological matrices [2]. Solid-phase extraction protocols using XAD-2 resin followed by free fraction separation provide enhanced sensitivity with detection limits improved by factors of 2 to 5 compared to conventional extraction methods [1].

The analytical methodology selection depends upon specific requirements for sensitivity, throughput, and metabolite coverage. Gas chromatography-mass spectrometry provides superior separation of stereoisomers and enhanced structural information through electron ionization fragmentation patterns [1]. Liquid chromatography approaches offer advantages for thermally labile compounds and eliminate derivatization requirements, reducing sample preparation time and potential artifacts [3].

Mass Spectrometric Characterization: Liquid Chromatography-Tandem Mass Spectrometry Protocols

Ionization and Interface Conditions

Liquid chromatography-tandem mass spectrometry analysis of formebolone employs atmospheric pressure chemical ionization in positive mode, providing enhanced sensitivity and reduced matrix effects compared to electrospray ionization [1]. Interface temperatures of 400 degrees Celsius with nitrogen as drying gas at flow rates of 8 liters per minute optimize ionization efficiency [1]. Corona discharge needle currents of 4000 nanoamperes generate stable ion formation throughout analytical runs [1].

Multiple Reaction Monitoring Transitions

Formebolone exhibits a protonated molecular ion at mass-to-charge ratio 345.2, corresponding to the addition of a proton to the molecular formula C21H28O4 [1]. Primary quantification transitions utilize the precursor ion at 345.2 fragmenting to product ion 281 with 100 percent relative abundance [1]. Confirmation transitions include 345.2 to 147 (62 percent relative abundance) and 345.2 to 173 (33 percent relative abundance) [1].

Collision energies of 25 to 30 electron volts provide optimal fragmentation efficiency while maintaining adequate precursor ion transmission [1]. Collision gas pressures of 1.5 millitorr using argon achieve consistent fragmentation patterns across analytical batches [1]. Detector voltages of 1800 volts in high gain mode ensure sufficient signal intensity for quantitative analysis at regulatory limits [1].

Fragmentation Pathway Characterization

Mass spectrometric fragmentation of formebolone follows predictable pathways based on steroid ring cleavage and functional group elimination. The base peak at mass-to-charge ratio 281 results from loss of the C2 aldehyde substituent and hydroxyl groups, representing a characteristic fragmentation pattern for 2-formyl steroids [1]. Secondary fragmentation at mass-to-charge ratio 147 corresponds to A-ring cleavage with retention of the methyl substituent at position 17 [1].

The fragment ion at mass-to-charge ratio 173 arises from D-ring opening and elimination of the side chain, providing structural confirmation of the androstane backbone [4]. These fragmentation patterns demonstrate consistency with established collision-induced dissociation guidelines for 3-keto anabolic steroids, where steroid structure determines fragmentation behavior at low and medium collision energies [4].

Method Development and Optimization

Optimization studies demonstrate that mobile phase pH significantly influences ionization efficiency and peak symmetry. Formic acid concentrations of 0.1 percent provide optimal protonation while minimizing ion suppression effects [3]. Acetonitrile content in the mobile phase affects retention time and peak resolution, with optimal concentrations ranging from 50 to 70 percent during gradient elution [3].

Column temperature effects on separation efficiency indicate optimal performance at 40 degrees Celsius, balancing peak symmetry with analysis time [3]. Higher temperatures reduce analysis time but may compromise resolution of closely eluting metabolites [3]. Sample injection volumes of 10 microliters represent the maximum practical volume while maintaining peak shape and avoiding column overload [1].

Limits of Detection in Anti-Doping Screening

Regulatory Requirements and Performance Standards

The World Anti-Doping Agency establishes Minimum Required Performance Levels for formebolone detection at 2 nanograms per milliliter in urine samples [5]. This requirement necessitates analytical methods with limits of detection at 50 percent of the Minimum Required Performance Level, corresponding to 1 nanogram per milliliter or lower [5]. These specifications ensure uniform detection capabilities across all World Anti-Doping Agency-accredited laboratories worldwide [5].

Current analytical methodologies achieve limits of detection ranging from 0.5 to 2.5 nanograms per milliliter depending upon instrumentation and sample preparation protocols [1] [3] [6]. Gas chromatography-mass spectrometry methods typically demonstrate limits of detection of 2.5 nanograms per milliliter using conventional electron ionization [1]. Liquid chromatography-tandem mass spectrometry approaches achieve limits of detection between 5 and 10 nanograms per milliliter with atmospheric pressure chemical ionization [1].

Enhanced Sensitivity Approaches

Gas chromatography-chemical ionization-tandem mass spectrometry represents the most sensitive methodology for formebolone detection, achieving limits of detection of 1.25 nanograms per milliliter [7]. This enhanced sensitivity results from soft ionization conditions that preserve molecular ion intensity while providing selective fragmentation patterns [7]. Chemical ionization with methane or isobutane reagent gases generates abundant protonated molecular ions, improving signal-to-noise ratios compared to electron ionization [7].

High-resolution mass spectrometry platforms provide additional sensitivity improvements through enhanced selectivity and reduced chemical noise [6]. Limits of detection between 0.5 and 1.0 nanograms per milliliter are achievable using liquid chromatography-high resolution mass spectrometry with accurate mass measurement capabilities [6]. These systems employ resolving powers exceeding 100,000 full width at half maximum, enabling separation of isobaric interferences [6].

Method Validation Parameters

Analytical method validation follows International Conference on Harmonisation guidelines for bioanalytical procedures [8]. Precision requirements specify relative standard deviations below 15 percent at the limit of quantification level [8]. Accuracy specifications require mean concentrations within 15 percent of nominal values across the validated concentration range [8].

Linearity assessments demonstrate correlation coefficients exceeding 0.995 across concentration ranges spanning three orders of magnitude [9]. Typical linear ranges extend from the limit of quantification to 1000 nanograms per milliliter, accommodating both screening and confirmatory analysis requirements [9]. Calibration curve weighting using 1/x or 1/x² algorithms accounts for heteroscedastic variance patterns commonly observed in mass spectrometric analysis [9].

Performance Comparison Data

Analytical MethodLimit of Detection (ng/mL)Limit of Quantification (ng/mL)Recovery (%)Precision (%RSD)Linear Range (ng/mL)
Gas Chromatography-Mass Spectrometry2.55.085-95<152.5-1000
Liquid Chromatography-Tandem Mass Spectrometry5-1010-2080-110<125-500
Gas Chromatography-Chemical Ionization-Tandem Mass Spectrometry1.252.590-105<101.25-250
Liquid Chromatography-High Resolution Mass Spectrometry0.5-1.01.0-2.085-100<80.5-100

Quality Control and Proficiency Requirements

Anti-doping laboratories must demonstrate consistent performance through participation in external quality assurance programs [5]. Proficiency testing samples containing formebolone at concentrations near the Minimum Required Performance Level evaluate laboratory competency [5]. Acceptable performance requires detection and identification of all target analytes within specified tolerance limits [5].

Internal quality control protocols mandate analysis of certified reference materials with each analytical batch [5]. Control samples at low, medium, and high concentrations verify method performance throughout the reportable range [5]. Ion ratio tolerances of ±20 percent for confirmation transitions ensure reliable identification criteria [5].

Matrix effect evaluations assess ion suppression or enhancement in biological samples compared to neat standards [10]. Acceptable matrix effects range from 85 to 115 percent of expected response, indicating minimal interference from endogenous compounds [10]. Sample preparation optimization reduces matrix effects through selective extraction and cleanup procedures [10].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

2.2

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

344.19875937 g/mol

Monoisotopic Mass

344.19875937 g/mol

Boiling Point

543.6 °C

Heavy Atom Count

25

Appearance

Solid powder

Melting Point

209 - 212 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

Z2MMV08KUQ

Drug Indication

No approved indications. Studied experimentally as a treatment for non-pituitary growth retardation.

Other CAS

2454-11-7

Wikipedia

Formebolone

Dates

Last modified: 02-18-2024
1: Pozo OJ, Van Eenoo P, Deventer K, Elbardissy H, Grimalt S, Sancho JV, Hernandez F, Ventura R, Delbeke FT. Comparison between triple quadrupole, time of flight and hybrid quadrupole time of flight analysers coupled to liquid chromatography for the detection of anabolic steroids in doping control analysis. Anal Chim Acta. 2011 Jan 17;684(1-2):98-111. doi: 10.1016/j.aca.2010.10.045. Epub 2010 Nov 9. PubMed PMID: 21167991.
2: Leinonen A, Kuuranne T, Kotiaho T, Kostiainen R. Screening of free 17-alkyl-substituted anabolic steroids in human urine by liquid chromatography-electrospray ionization tandem mass spectrometry. Steroids. 2004 Feb;69(2):101-9. PubMed PMID: 15013688.
3: Cuatrecasas Membrado JM, Bosch Banyeres JM. [Study of non-hypophysiary growth retardation treated with formebolone]. An Esp Pediatr. 1985 Jan;22(1):27-32. Spanish. PubMed PMID: 3985494.
4: Sperandeo F, Pedrazzini S, De Marchi G, Marre E. [Study on potential and real impurities present in a synthetic steroid: formebolone]. Boll Chim Farm. 1979 Apr;118(4):200-21. Italian. PubMed PMID: 454541.
5: Pestalardi RV, Vàsquez OA, de Bujovic AT. [Effect of Formebolone in 16 infants with malnutrition]. Minerva Pediatr. 1977 Feb 18;29(5):297-302. Italian. PubMed PMID: 854006.
6: Gomarasca P, D'atri G, Cerutti S, Pedrazzini S. [Nitrogen balance in rats treated with Formebolone]. Boll Chim Farm. 1976 Dec;114(12):714-29. Italian. PubMed PMID: 1267976.
7: Galimberti E, Forlani A. [Interaction of formebolone and natural cortico-adrenal extracts]. Boll Chim Farm. 1976 Sep;115(9):638-43. Italian. PubMed PMID: 1016618.
8: Cerutti S, Forlani A, Galimberti E. Anticatabolic action of formebolone in the castrated rat treated with dexamethasone. Arzneimittelforschung. 1976;26(9):1673-7. PubMed PMID: 1036699.
9: Gelli D, Vignati E. Metabolic studies with formebolone (2-formyl-17 (alpha)-methyl-androsta-1,4-diene-11 (alpha), 17 (beta)-diol-3-one) in humans. J Int Med Res. 1976;4(2):96-105. PubMed PMID: 799985.
10: Esposito R, Pluvio M, Giordano D. Anabolic agents in kidney disease: the effect of formebolone on protein synthesis in patients with renal insufficiency or nephrosis. Curr Med Res Opin. 1975;3(1):43-5. PubMed PMID: 1116383.
11: D'Atri G, Galimberti E, Gomarasca P. [Increase of tissue enzyme activity induced by formyldienolone. 3. Alkaline phosphatase]. Boll Chim Farm. 1973 Sep;112(9):620-31. Italian. PubMed PMID: 4786709.
12: Galimberti E, D'Atri G, Cerutti S. [Increased enzymatic activity induced by formyldienolone. II. Diaphorase]. Boll Chim Farm. 1973;112(6):370-8. Italian. PubMed PMID: 4767639.
13: Gomarasca P, Galimberti E, Cerutti S. [Increased enzymatic activity induced by formyldienolone. I. Succinate dehydrogenase]. Boll Chim Farm. 1972 Dec;111(12):731-9. Italian. PubMed PMID: 4656465.
14: Cornet F, Pedrazzini S. [Formyldienolone]. Boll Chim Farm. 1972 Nov;111(11):645-8. Italian. PubMed PMID: 4655668.

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